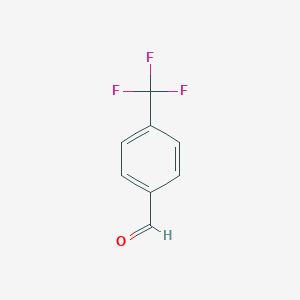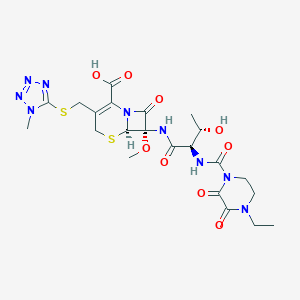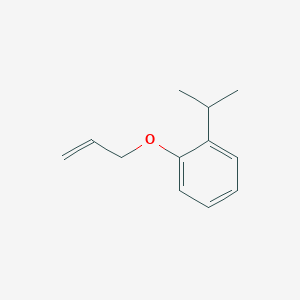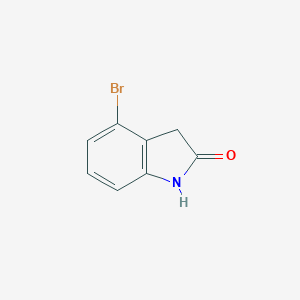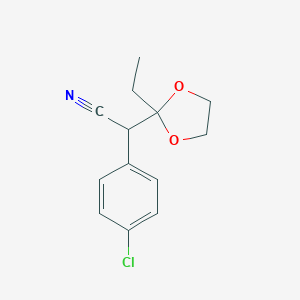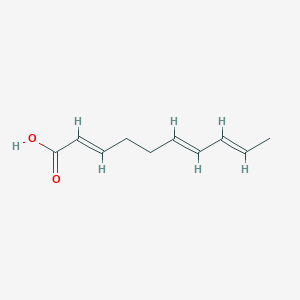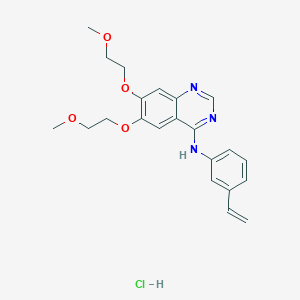
6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline derivatives are heterocyclic compounds that have attracted significant attention in medicinal chemistry and material science due to their diverse biological activities and potential applications in organic materials. The specific compound is part of this broader family, where variations in the substituents attached to the quinazoline core can significantly impact the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves several key steps: formation of the quinazoline core, introduction of substituents, and final modifications such as alkylation or arylation. A common approach involves cyclization reactions starting from anthranilic acid derivatives or through condensation reactions involving amides and halides. The synthesis process can be optimized to increase yields and selectivity for the desired product (Sun Zhi-zhong, 2011).
Molecular Structure Analysis
Quinazoline derivatives' molecular structures are characterized by their bicyclic system, consisting of a benzene ring fused to a pyrimidine ring. The presence of functional groups such as methoxyethoxy and vinylphenyl groups in specific positions significantly influences the molecule's electronic structure, reactivity, and interaction with biological targets. Advanced techniques such as X-ray crystallography and NMR spectroscopy are essential for detailed structural elucidation (Qing-mei Wu et al., 2022).
科学的研究の応用
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives, including compounds like 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride, have significant implications in medicinal chemistry. Quinazolines are heterocyclic compounds extensively studied for their biological activities. The quinazoline nucleus's stability has led researchers to create new potential medicinal agents by introducing bioactive moieties. These compounds have shown promising antibacterial activity against various bacterial strains, such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Solubility issues remain a challenge in drug development, but the bioavailability of quinazoline derivatives could potentially counter antibiotic resistance (Tiwary et al., 2016).
Quinazolines in Optoelectronic Materials
Quinazoline derivatives have also found applications in optoelectronic materials. Extensive research has been published on synthesizing and applying quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These materials, including fused quinazoline structures, have been highlighted for their applications related to photo- and electroluminescence. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, showing potential in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.
将来の方向性
This involves predicting or suggesting further studies that could be done on the compound. It could be potential uses, reactions, or synthesis methods.
Please consult with a professional chemist or a trusted source for accurate information. This is a general guide and may not apply to all compounds.
特性
IUPAC Name |
N-(3-ethenylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h4-7,12-15H,1,8-11H2,2-3H3,(H,23,24,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYZSHZFBOSTSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C=C)OCCOC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

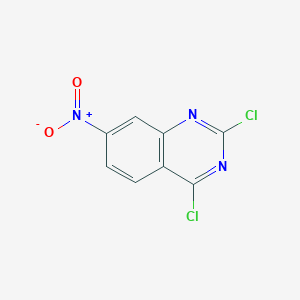
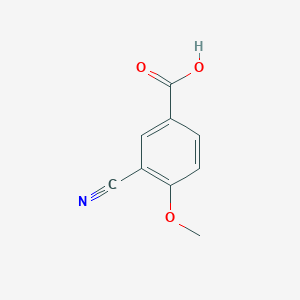
![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)


